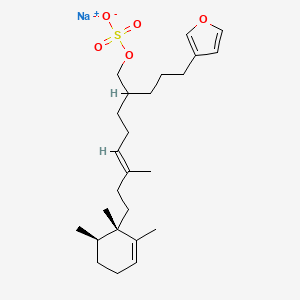
Halisulfate 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halisulfate 2 is an organic molecular entity. It has a role as a metabolite.
Applications De Recherche Scientifique
Antimicrobial Activity
Halisulfate 2 has been shown to exhibit significant antimicrobial properties, particularly against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In a study focusing on the crystal structure of AmpC β-lactamase, this compound demonstrated broad inhibition capabilities against various classes of β-lactamases, including class C enzymes. The compound was found to inhibit nitrocefin-hydrolyzing activity with a competitive inhibition constant Ki value of 5.87 μM, comparable to established inhibitors like avibactam .
Agricultural Applications
In agricultural research, this compound has been explored as a potential agent for crop protection. Specifically, studies have indicated that halisulfate compounds can inhibit the infection of rice plants by the fungal pathogen Magnaporthe grisea. The application of halisulfate 1 (related to this compound) resulted in significantly reduced disease severity in infected rice plants, suggesting that halisulfates could serve as effective biopesticides .
Structural Insights and Mechanism of Action
The molecular docking studies have provided insights into the binding interactions between halisulfates and β-lactamases. The structural analysis revealed that halisulfates fit snugly within the active sites of these enzymes, which is crucial for their inhibitory action. The presence of sulfate-binding subsites enhances the recognition of halisulfates by the enzymes, leading to their effective inhibition .
Case Study: Inhibition Assays
Inhibition assays conducted with varying concentrations of halisulfates against different β-lactamases showed that halisulfate 5 exhibited >97% reduction in enzyme activity at a concentration of 200 μM. This finding underscores the potential of halisulfates as novel inhibitors that can overcome bacterial resistance mechanisms .
Case Study: Crop Protection
Research on the application of halisulfate 1 in rice plants indicated that it significantly reduced appressorium formation by M. grisea, leading to lower infection rates. This effect was comparable to genetically modified rice plants lacking isocitrate lyase, suggesting that halisulfates can be effective in managing fungal diseases in crops .
Propriétés
Formule moléculaire |
C25H39NaO5S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
sodium;[(E)-2-[3-(furan-3-yl)propyl]-6-methyl-8-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]oct-5-enyl] sulfate |
InChI |
InChI=1S/C25H40O5S.Na/c1-20(14-16-25(4)21(2)9-6-10-22(25)3)8-5-11-23(19-30-31(26,27)28)12-7-13-24-15-17-29-18-24;/h8-9,15,17-18,22-23H,5-7,10-14,16,19H2,1-4H3,(H,26,27,28);/q;+1/p-1/b20-8+;/t22-,23?,25-;/m1./s1 |
Clé InChI |
AWFRDBFYOVFNAL-XZBXZNDTSA-M |
SMILES isomérique |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CCC(CCCC2=COC=C2)COS(=O)(=O)[O-])/C)C.[Na+] |
SMILES canonique |
CC1CCC=C(C1(C)CCC(=CCCC(CCCC2=COC=C2)COS(=O)(=O)[O-])C)C.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















